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Compound of Interest

Compound Name:
Sodium 5-fluoro-4-methyl-2-

nitrophenolate

Cat. No.: B13916956

Get Quote

Application Note: Strategic Utilization of Sodium 5-Fluoro-4-methyl-2-nitrophenolate in

Pharmaceutical Synthesis

Executive Summary
Sodium 5-fluoro-4-methyl-2-nitrophenolate (Na-FMNP) is a high-value fluorinated building

block critical to the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and

Proteolysis Targeting Chimeras (PROTACs). Its unique substitution pattern—combining an

electron-withdrawing nitro group, a metabolically stable fluorine atom, and a reactive phenolate

oxygen—makes it an ideal scaffold for constructing benzoxazoles, benzothiazines, and indole

derivatives.

This guide details the specific protocols for handling, alkylating, and reducing this intermediate,

with a focus on maximizing yield and purity in drug discovery workflows.
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The Fluorine Effect in Medicinal Chemistry
The strategic placement of the fluorine atom at the C5 position (relative to the phenol) serves

two critical functions in API design:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the aromatic ring,

significantly extending the half-life (

) of the final drug candidate.

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the phenolic

hydroxyl group (in the precursor phenol), making the corresponding sodium salt a tighter ion

pair but a highly effective nucleophile in polar aprotic solvents.

Why the Sodium Salt?
While the free phenol (CAS 83341-28-0) is commercially available, the Sodium Salt form is

often preferred or generated in situ for scale-up chemistry due to:

Enhanced Nucleophilicity: The naked phenoxide anion (

) reacts 10–100x faster in

alkylations compared to the neutral phenol.

Solubility Profile: The salt is highly soluble in polar aprotic solvents (DMF, DMSO, NMP),

facilitating high-concentration reactions that reduce solvent waste.

Key Applications & Pathways
The compound acts as a "linchpin" intermediate. The two primary synthetic vectors are O-

Alkylation (retaining the nitro group) and Nitro Reduction (to form the aniline).
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Figure 1: Synthetic utility map of Sodium 5-Fluoro-4-methyl-2-nitrophenolate.

Experimental Protocols
Protocol A: High-Yield O-Alkylation (Ether Synthesis)
Objective: To synthesize methyl 5-(2-fluoro-4-methyl-5-nitrophenoxy)alkanoates or similar

ethers used in PROTAC linkers.

Reagents:

Substrate: 5-Fluoro-4-methyl-2-nitrophenol (1.0 eq)

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) [Generates Sodium Salt in situ]

Electrophile: Alkyl Bromide/Iodide (1.1 eq)

Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

Salt Formation: To a flame-dried flask under

, add NaH (1.2 eq) suspended in DMF at 0°C.

Addition: Dropwise add a solution of 5-Fluoro-4-methyl-2-nitrophenol in DMF. Stir for 30 min

at 0°C until H2 evolution ceases and the solution turns a deep orange/red (characteristic of

the nitrophenolate anion).
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Alkylation: Add the alkyl halide dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by

TLC/LC-MS.

Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high

specificity of the salt reaction.

Expert Tip: Using the pre-formed sodium salt (if available) allows you to skip steps 1-2, reducing

safety risks associated with NaH handling.

Protocol B: Flow Chemistry Reduction (Nitro to Aniline)
Objective: Synthesis of 2-amino-5-fluoro-4-methylphenol, a precursor for benzoxazoles.[1]

Equipment: H-Cube® Continuous Flow Hydrogenator (or standard autoclave).

Parameters:

Parameter Setting

Catalyst Cartridge 10% Pd/C (CatCart®)

Solvent Methanol or Ethanol

Concentration 0.1 M

Temperature 25–40 °C

Pressure Full H2 Mode (1–10 bar)

| Flow Rate | 1.0 mL/min |
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Procedure:

Dissolve the nitrophenol (or its ether derivative) in Methanol.

Pass through the H-Cube reactor.

Collect the effluent. The solution will turn from yellow (nitro) to colorless/pale brown (amine).

Immediate Use: The resulting aminophenol is oxidation-sensitive. Use immediately in the

next cyclization step or store under Argon at -20°C.

Application Case Study: EGFR Inhibitor Synthesis
Context: This intermediate is used to synthesize scaffolds similar to Osimertinib or other 3rd-

generation EGFR inhibitors targeting the T790M mutation.

Workflow:

Starting Material: Sodium 5-fluoro-4-methyl-2-nitrophenolate.

Step 1: O-Alkylation with a functionalized piperidine side chain (e.g., 4-chloro-1-

methylpiperidine).

Step 2: Reduction of the nitro group to the aniline.

Step 3: Cyclization with CDI (Carbonyldiimidazole) or Triphosgene to form the

Benzoxazolone core, or condensation with an aldehyde to form the Benzoxazole.

Quality Control & Characterization
HPLC Method (Reverse Phase):

Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).

Impurity Profile:

Impurity A: 3-Fluoro-4-methylphenol (Starting material for nitration).

Impurity B: Regioisomers (6-nitro isomer, usually <1% if nitration was controlled).

Safety & Handling (MSDS Summary)
Signal Word:DANGER

Hazard Statements:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling: The sodium salt is a fine powder that can be dusty. Use a localized exhaust hood.

Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) to

prevent hydrolysis or hydration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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